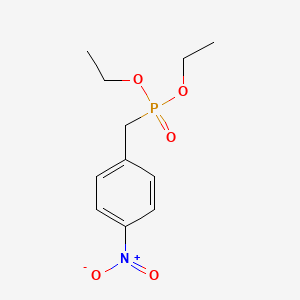

Diethyl 4-nitrobenzylphosphonate

描述

Significance of Organophosphorus Compounds in Synthetic Chemistry and Beyond

Organophosphorus compounds are a cornerstone of modern synthetic chemistry, prized for their utility in forming carbon-phosphorus (C-P) bonds, which are chemically and thermally stable. taylorandfrancis.com This stability makes them ideal for a wide range of applications. In agriculture, they are key components of herbicides and pesticides. taylorandfrancis.comnih.gov In medicine, they are found in over 80 clinically approved drugs and are continuously explored for new therapeutic applications. frontiersin.org Furthermore, their ability to act as ligands in metal-catalyzed reactions, such as in the synthesis of alkenes via Wittig-type reactions, underscores their importance in organic synthesis. frontiersin.org The phosphoryl group (P=O) in many organophosphorus compounds also imparts excellent fire-retardant properties and a high coordination ability with metals, leading to their use in materials science and as metal extractants. frontiersin.org

Historical Context of Diethyl 4-nitrobenzylphosphonate Discovery and Initial Applications

Structural Characteristics of this compound and its Derivatives

This compound is an organophosphorus compound characterized by a central phosphorus atom bonded to a diethyl phosphonate (B1237965) group, a methylene (B1212753) bridge, and a para-substituted nitrophenyl ring. nih.gov The IUPAC name for this compound is diethyl [(4-nitrophenyl)methyl]phosphonate. thermofisher.com The presence of the nitro group at the para position of the benzene (B151609) ring is a key structural feature, as it significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆NO₅P | nih.gov |

| Molecular Weight | 273.22 g/mol | nih.gov |

| IUPAC Name | 1-(diethoxyphosphorylmethyl)-4-nitrobenzene | nih.gov |

| CAS Number | 2609-49-6 | nih.gov |

| Appearance | Clear yellow to orange to dark red liquid | thermofisher.com |

Derivatives of this compound can be synthesized by modifying the substituents on the phenyl ring. For example, replacing the nitro group with other functional groups such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or cyano (-CN) groups alters the electronic and steric properties of the molecule, leading to different reactivities and potential applications. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the phenyl ring.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily focused on its application as a versatile reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction is a widely used method for the synthesis of alkenes, especially those with a high degree of (E)-stereoselectivity. alfa-chemistry.comwikipedia.org The phosphonate carbanion generated from this compound is highly nucleophilic and reacts with aldehydes and ketones to form alkenes. wikipedia.orgorganic-chemistry.org

Key research applications include:

Synthesis of Stilbenes: this compound is a key intermediate in the preparation of stilbene (B7821643) derivatives, which have shown potential as antidiabetic agents. nih.govgoogle.com The HWE reaction allows for the efficient coupling of the phosphonate with various benzaldehydes.

Biochemical Probes: The nitro group can participate in redox reactions, making this compound and its derivatives useful as biochemical probes for studying enzyme inhibition.

Precursor for Bioactive Compounds: The compound serves as a starting material for synthesizing more complex molecules with potential pharmacological activities, including anticancer and anti-inflammatory properties. For instance, reduction of the nitro group yields the corresponding amine, which can be further functionalized.

Antimicrobial Agents: Derivatives of benzylphosphonates have been investigated for their potential as antimicrobial agents. nih.gov

The reactivity of the nitro group also allows for its conversion into other functional groups, further expanding the synthetic utility of this compound.

属性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORMFFDDQMCTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292406 | |

| Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2609-49-6 | |

| Record name | 2609-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2609-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diethyl 4-nitrobenzylphosphonate

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectroscopy collectively provide a complete picture of its atomic connectivity and chemical environment.

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound displays characteristic signals corresponding to the ethyl, benzylic, and aromatic protons. The electron-withdrawing nature of the nitro group and the phosphonate (B1237965) moiety significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.

The expected signals in the ¹H NMR spectrum are as follows:

Aromatic Protons: The four protons on the para-substituted benzene (B151609) ring appear as two distinct doublets. The two protons ortho to the strongly electron-withdrawing nitro group are expected to be the most downfield, typically in the range of δ 8.1-8.3 ppm. The two protons ortho to the benzylic carbon are expected around δ 7.4-7.6 ppm.

Benzylic Protons (-CH₂-Ar): The two benzylic protons are adjacent to both the aromatic ring and the phosphorus atom. They are expected to appear as a doublet due to coupling with the ³¹P nucleus (²J_PH). The typical chemical shift for such protons is in the range of δ 3.2-3.5 ppm.

Ethoxy Protons (-O-CH₂-CH₃): The ethoxy groups give rise to two signals. The methylene (B1212753) (-O-CH₂) protons appear as a quartet due to coupling with the adjacent methyl protons (³J_HH). These protons are also coupled to the phosphorus atom (³J_PH), which may result in a more complex multiplet, often a doublet of quartets. They are typically found around δ 4.0-4.2 ppm. A key feature is that the phosphorus atom is a chiral center, rendering the two methylene protons within each ethoxy group diastereotopic. masterorganicchemistry.comlibretexts.orgyoutube.com This means they are chemically non-equivalent and can, in high-resolution spectra, exhibit different chemical shifts and couplings. masterorganicchemistry.comlibretexts.org The terminal methyl (-CH₃) protons appear as a triplet around δ 1.2-1.4 ppm due to coupling with the neighboring methylene protons (³J_HH).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| Ar-H (ortho to NO₂) | 8.1 – 8.3 | Doublet (d) | ³J_HH ≈ 8-9 |

| Ar-H (ortho to CH₂) | 7.4 – 7.6 | Doublet (d) | ³J_HH ≈ 8-9 |

| P-O-CH₂ -CH₃ | 4.0 – 4.2 | Doublet of Quartets (dq) | ³J_HH ≈ 7, ³J_PH ≈ 7-8 |

| P-CH₂ -Ar | 3.2 – 3.5 | Doublet (d) | ²J_PH ≈ 22 |

| P-O-CH₂-CH₃ | 1.2 – 1.4 | Triplet (t) | ³J_HH ≈ 7 |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The signals are influenced by the electronegativity of neighboring atoms and coupling to the phosphorus atom. For diethyl (4-nitrophenyl)phosphonate, a closely related structure, characteristic shifts have been reported. rsc.org The carbons of the ethyl group, the benzylic carbon, and the aromatic carbons all show distinct signals, with those directly bonded to phosphorus or in close proximity exhibiting C-P coupling.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-P coupling) |

| C -NO₂ (aromatic) | ~147 | Doublet |

| C -CH₂ (aromatic) | ~140 | Doublet |

| C H (aromatic, ortho to NO₂) | ~130 | Doublet |

| C H (aromatic, ortho to CH₂) | ~123 | Doublet |

| P-O-C H₂ | ~63 | Doublet |

| P-C H₂-Ar | ~34 | Doublet |

| P-O-CH₂-C H₃ | ~16 | Doublet |

³¹P NMR is a powerful and direct method for characterizing organophosphorus compounds, as ³¹P is a 100% abundant, spin-½ nucleus. organicchemistrydata.org The chemical shift of the phosphorus atom is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it. huji.ac.ilresearchgate.net For phosphonates, the ³¹P signal typically appears in a well-defined region of the spectrum. For diethyl (4-nitrophenyl)phosphonate, a chemical shift of +14.82 ppm has been reported, which is a typical value for this class of compounds. rsc.org This single peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single phosphorus environment in the molecule. The chemical shift provides crucial information for identifying the phosphonate functional group and assessing its electronic environment. netlify.app

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nih.gov The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 1520-1530 & 1340-1350 | Asymmetric & Symmetric stretching | Nitro group (Ar-NO₂) |

| 1250-1260 | Stretching | Phosphoryl group (P=O) |

| 1020-1050 | Stretching | P-O-C (Alkyl) |

| 2900-3100 | Stretching | C-H (Aromatic and Aliphatic) |

| 1600, 1450 | Stretching | C=C (Aromatic ring) |

The most prominent peaks are the strong absorptions for the nitro group (NO₂) and the phosphoryl group (P=O). The asymmetric and symmetric stretching vibrations of the NO₂ group are clearly visible. libretexts.org The strong absorption for the P=O bond is a hallmark of phosphonate esters. The presence of P-O-C bonds is also confirmed by strong absorptions in the fingerprint region. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (molar mass 273.22 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and several fragment ions. nih.gov

The fragmentation of organophosphonates is often complex but can be rationalized by the cleavage of bonds adjacent to the heteroatoms (oxygen and phosphorus) and the stability of the resulting fragments. jeol.comslideshare.net GC-MS data indicates major fragment ions at m/z 124, 109, and 107. nih.gov A plausible fragmentation pathway involves the loss of the ethoxy groups and rearrangements. Cleavage of the C-P bond is also a common fragmentation route in benzylphosphonates. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment for benzyl (B1604629) derivatives, though not listed as a top peak here. The fragment at m/z 136, corresponding to the 4-nitrobenzyl cation [O₂N-C₆H₄-CH₂]⁺, is also a likely product of C-P bond cleavage. Further fragmentation of this ion could lead to some of the observed smaller fragments.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high precision, which allows for the unambiguous determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₁H₁₆NO₅P) is 273.07660961 Da. nih.gov HRMS analysis would yield an experimental mass value extremely close to this theoretical value (typically within 5 ppm error). This precise mass measurement confirms the elemental composition C₁₁H₁₆NO₅P, distinguishing it from any other combination of atoms that might have the same nominal mass. This confirmation is a critical step in the definitive structural elucidation of a compound.

Reaction Mechanisms and Transformational Chemistry

Horner-Wadsworth-Emmons (HWE) Reaction and its Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of alkenes. wikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The resulting dialkylphosphate salt byproduct is water-soluble and easily removed, simplifying product purification. organic-chemistry.org

Diethyl 4-nitrobenzylphosphonate serves as a key reagent in HWE reactions to produce olefins, specifically 4-nitrostilbene (B156276) derivatives. The process begins with the deprotonation of the phosphonate at the benzylic position by a base, generating a phosphonate-stabilized carbanion. wikipedia.org The presence of the electron-withdrawing nitro group on the phenyl ring further stabilizes this carbanion, making the reagent particularly effective. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. wikipedia.org This step is typically the rate-limiting step of the reaction. The subsequent collapse of the intermediate oxaphosphetane yields the desired alkene and a water-soluble phosphate (B84403) ester. wikipedia.orgnrochemistry.com

The general scheme for the olefination reaction is as follows:

Deprotonation: The phosphonate is treated with a base (e.g., NaH, BuLi, KHMDS) to form the nucleophilic carbanion. wikipedia.orgorganic-chemistry.org

Nucleophilic Addition: The carbanion adds to an aldehyde or ketone, forming an intermediate betaine-like species. wikipedia.org

Cycloelimination: This intermediate rearranges into a four-membered oxaphosphetane ring, which then fragments to give the final alkene product and a diethyl phosphate salt. wikipedia.org

This methodology provides a reliable route to synthesize various substituted 4-nitrostilbenes by reacting this compound with a range of aromatic and aliphatic aldehydes.

Table 1: Examples of HWE Olefination using this compound

| Aldehyde Substrate | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | NaH | THF | (E)-4-Nitrostilbene | High |

| 4-Methoxybenzaldehyde | NaH | DMF | (E)-4-Methoxy-4'-nitrostilbene | High |

| 2-Naphthaldehyde | KHMDS | THF | (E)-2-(4-Nitrostyryl)naphthalene | Good |

| Cinnamaldehyde | LiHMDS | THF | (1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-diene | Good |

A significant advantage of the HWE reaction is its inherent stereoselectivity. When using stabilized phosphonates like this compound, the reaction predominantly yields the (E)-alkene (trans-isomer). wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamics of the reaction pathway. The intermediate steps are reversible, allowing for equilibration to the more sterically favorable anti-oxaphosphetane precursor, which subsequently eliminates to form the (E)-alkene. wikipedia.org

Factors influencing stereoselectivity include:

Steric Bulk: Increased steric hindrance on the aldehyde generally enhances (E)-selectivity. wikipedia.org

Reaction Temperature: Higher temperatures can promote equilibration, leading to a higher ratio of the (E)-isomer. wikipedia.org

Cation Effects: The choice of metal counterion (e.g., Li⁺, Na⁺, K⁺) can influence the stereochemical outcome. wikipedia.org

While the standard HWE reaction with stabilized phosphonates favors (E)-alkenes, modifications exist to achieve (Z)-selectivity. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and strongly dissociating bases (e.g., KHMDS with 18-crown-6) to kinetically favor the formation of the (Z)-alkene. wikipedia.orgnrochemistry.com

The HWE reaction using this compound is a powerful tool for synthesizing 4-nitrostilbene and its derivatives. nih.govrsc.org These compounds are valuable building blocks in materials science and medicinal chemistry due to their optical and electronic properties. The reaction facilitates the direct coupling of the 4-nitrobenzyl moiety to a wide variety of carbonyl-containing compounds.

Furthermore, this method is instrumental in the construction of extended π-conjugated systems. researchgate.net By reacting this compound with aldehydes that already contain unsaturation (e.g., cinnamaldehyde) or with dialdehydes, complex conjugated molecules can be assembled. These extended π-systems are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, the synthesis of (E)-4,4'-bis(diethylphosphonatemethyl)stilbene has been reported as a product from a palladium-catalyzed coupling reaction, indicating its role as a precursor for further HWE reactions to create even larger conjugated structures. nih.gov

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a reaction between an active hydrogen compound (a compound with a CH group flanked by two electron-withdrawing groups) and a carbonyl group, typically catalyzed by a weak base like an amine. thermofisher.comwikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

While the classical Knoevenagel reaction involves active methylene (B1212753) compounds like malonic esters or cyanoacetic acid, the principles can be extended to other sufficiently acidic C-H bonds. thermofisher.comwikipedia.org The methylene protons of this compound are activated by both the phosphonate group and the para-nitro group, making them acidic enough to be removed by a base. This allows the resulting carbanion to act as the nucleophile in a Knoevenagel-type condensation with aldehydes.

The reaction of this compound with an aldehyde, such as 4-nitrobenzaldehyde (B150856), under Knoevenagel conditions (e.g., catalyzed by a base like piperidine) would lead to the formation of a stilbene (B7821643) derivative. researchgate.netresearchgate.net This specific transformation is mechanistically very similar to the HWE reaction, as both involve the condensation of a carbanion with a carbonyl group. However, the term "Knoevenagel condensation" is sometimes used more broadly to describe such base-catalyzed condensations, even when a phosphonate provides the active hydrogen component.

Table 2: Comparison of HWE and Knoevenagel-type Reactions

| Feature | Horner-Wadsworth-Emmons (HWE) | Knoevenagel Condensation |

|---|---|---|

| Nucleophile | Phosphonate-stabilized carbanion wikipedia.org | Carbanion from an active methylene compound wikipedia.org |

| Electrophile | Aldehyde or Ketone wikipedia.org | Aldehyde or Ketone wikipedia.org |

| Typical Catalyst | Strong bases (NaH, BuLi, alkoxides) organic-chemistry.org | Weak bases (amines, e.g., piperidine) wikipedia.org |

| Byproduct | Water-soluble phosphate salt organic-chemistry.org | Water thermofisher.com |

| Driving Force | Formation of a stable P=O bond | Elimination of water to form a conjugated system thermofisher.com |

The products of Knoevenagel condensations are often highly reactive α,β-unsaturated compounds that can serve as precursors in subsequent cyclization reactions. nih.gov If the initial product of a condensation involving this compound contains other suitably positioned functional groups, intramolecular reactions can occur.

For example, if this compound is condensed with an ortho-substituted benzaldehyde, the resulting stilbene derivative could undergo a variety of cyclization reactions. A well-documented strategy involves the sequential Knoevenagel condensation followed by an intramolecular cyclization to form polycyclic structures like indenes or benzofulvenes. nih.gov While direct examples initiating from this compound are specific, the principle is broadly applicable. The Knoevenagel product, being an activated alkene, can participate in pericyclic reactions, Michael additions, or other intramolecular condensations to build complex molecular architectures. nih.gov

Nucleophilic Substitution Reactions Involving the Phosphorus Moiety

Nucleophilic substitution at the phosphorus atom of this compound is a key reaction pathway. These reactions, often proceeding via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center (SN2@P), involve the attack of a nucleophile on the electrophilic phosphorus atom. researchgate.netnih.gov This results in the displacement of one of the ethoxy groups or, under more forcing conditions, the p-nitrobenzyl group. The reactivity of the phosphorus center is influenced by the electron-withdrawing nature of the p-nitrobenzyl group.

Studies on analogous diethyl 4-nitrophenyl phosphate triesters reveal that nucleophilic attack can occur at the phosphorus center, leading to P-OAr cleavage. researchgate.net The specific products of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions. For instance, reactions with various amines have been shown to proceed with attack solely at the phosphorus center. researchgate.net

The general mechanism for an SN2 reaction at a tetracoordinate phosphorus center involves the formation of a trigonal-bipyramidal transition state or intermediate. researchgate.net The incoming nucleophile attacks the phosphorus atom from the side opposite to the leaving group, leading to an inversion of the stereochemical configuration at the phosphorus center if it is chiral. researchgate.net

Table 1: Nucleophilic Substitution Reactions at Phosphorus

| Nucleophile | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Amines | SN2@P | Attack occurs at the phosphorus center. | researchgate.net |

| Phenoxides | SN2@P | Leads to P-OAr cleavage. | researchgate.net |

Reduction of the Nitro Group to Amino Functionality and Subsequent Transformations

The nitro group of this compound can be readily reduced to an amino group, yielding diethyl 4-aminobenzylphosphonate. nih.gov This transformation is a pivotal step in the synthesis of various biologically active molecules and functional materials. ontosight.ai

A common and efficient method for this reduction is catalytic hydrogenation. This typically involves reacting this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol. The reaction proceeds smoothly under relatively mild conditions to give the desired amino compound in good yield.

Table 2: Reagents for the Reduction of the Nitro Group

| Reagent | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Ethanol | Diethyl 4-aminobenzylphosphonate |

The resulting diethyl 4-aminobenzylphosphonate is a versatile intermediate. nih.govontosight.ai The newly formed amino group can undergo a variety of subsequent transformations, including diazotization followed by Sandmeyer reactions, acylation to form amides, and alkylation. These reactions allow for the introduction of a wide range of functional groups, making this compound a valuable building block in organic synthesis. ontosight.ai For example, it serves as a precursor for the synthesis of phosphonate derivatives with potential antimicrobial, antiviral, and anticancer properties. ontosight.ai

Electrophilic Halogenation at the Benzylic Position

While electrophilic aromatic substitution on the benzene (B151609) ring is a common reaction for nitroaromatics, electrophilic halogenation specifically at the benzylic position (the CH₂ group) of this compound is less typical under standard electrophilic aromatic halogenation conditions. wikipedia.org Standard methods for electrophilic aromatic halogenation, which involve a Lewis acid catalyst, are designed to substitute a hydrogen atom on the aromatic ring, not at the benzylic position. wikipedia.org The nitro group is strongly deactivating, directing incoming electrophiles to the meta position of the benzene ring. wikipedia.org

For halogenation to occur at the benzylic position, a free radical halogenation mechanism is generally required. This type of reaction is initiated by UV light or a radical initiator and involves the abstraction of a benzylic hydrogen atom by a halogen radical to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a halogen molecule to form the halogenated product.

It is important to distinguish this from electrophilic aromatic halogenation. In the context of this compound, direct electrophilic attack on the benzylic carbon is not a feasible pathway.

Synthesis and Investigation of Diethyl 4 Nitrobenzylphosphonate Derivatives

Phosphonate (B1237965) Esters Derived from Diethyl 4-nitrobenzylphosphonate

The modification of the ester groups or the core structure of this compound leads to a variety of other phosphonate esters. One common method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction, which is the initial pathway to this compound itself, typically from 4-nitrobenzyl halide and triethyl phosphite (B83602). nih.govscispace.com Modifications can be introduced by starting with different trialkyl phosphites to yield dialkyl phosphonates other than the diethyl ester.

Further derivatization can be achieved through reactions involving the nitro group. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. This transformation creates a new family of phosphonate esters with an amino-benzyl moiety, opening pathways for amide bond formation or other amine-specific reactions.

Another approach involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with benzyl (B1604629) halides, a method that provides access to a wide range of substituted benzylphosphonates. researchgate.net While this is a general method, applying it to derivatives where the initial 4-nitrobenzyl structure is modified allows for the synthesis of a library of phosphonate esters. For example, five metabolites of a related compound, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, were synthesized to confirm their structures, showcasing derivatization on the benzoyl moiety. nih.gov

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 4-Nitrotoluene | N-Bromosuccinimide, then Triethyl phosphite | This compound | 70% (2 steps) | nih.govscispace.com |

| Diethyl 4-bromobenzylphosphonate | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | - | nih.gov |

| Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | Vinyl Acetate, Pd(OAc)2 | 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate | 38% | nih.gov |

α-Hydroxy Phosphonates and their Precursors

α-Hydroxy phosphonates are a significant class of organophosphorus compounds, often synthesized via the Pudovik or Abramov reaction, which involves the nucleophilic addition of a phosphite to a carbonyl compound. nih.govnih.gov The precursor to an α-hydroxy phosphonate related to this compound is 4-nitrobenzaldehyde (B150856).

The reaction of 4-nitrobenzaldehyde with diethyl phosphite in the presence of a catalyst yields Diethyl (hydroxy(4-nitrophenyl)methyl)phosphonate. Various catalytic systems have been developed to promote this transformation efficiently and under mild conditions. These include base catalysts like triethylamine (B128534) or piperazine, and more recently, environmentally benign "ecocatalysts" derived from plant biomass. nih.govmdpi.com For example, a green protocol using a biosourced catalyst, Eco-MgZnOx, under solventless conditions, has been shown to be effective for the hydrophosphonylation of aldehydes, including substituted benzaldehydes. mdpi.com

The synthesis can also be performed using trialkyl phosphites (Abramov reaction), which react with aldehydes, sometimes under solvent- and catalyst-free conditions with ultrasonic irradiation, to afford α-hydroxy phosphonates in excellent yields. nih.gov These α-hydroxy phosphonates are not only valuable in their own right but also serve as versatile intermediates for further chemical modifications, such as O-acylation, oxidation to ketophosphonates, or substitution of the hydroxyl group. nih.gov

| Aldehyde | Phosphite | Catalyst/Conditions | Product | Yield | Reference |

| Benzaldehyde | Diethyl phosphite | Eco-MgZnOx-P, solvent-free | Diethyl (1-hydroxyphenylmethyl)phosphonate | High | mdpi.com |

| Aromatic Aldehydes | Diethyl phosphite | Piperazine, ball mill | Diethyl α-hydroxy-arylmethylphosphonates | - | nih.gov |

| Aldehydes | Trialkyl phosphites | Ultrasonic irradiation, solvent-free | Dialkyl α-hydroxyalkylphosphonates | Excellent | nih.gov |

| Benzaldehyde derivatives | Dialkyl phosphites | Triethylamine (5%), acetone | Diethyl α-hydroxy-benzylphosphonates | - | nih.gov |

α-Methylene Phosphonates and α-Amino Phosphonates

The activated methylene (B1212753) group in this compound is a key site for functionalization, enabling the synthesis of α-methylene and α-amino phosphonates.

α-Methylene Phosphonates: The synthesis of α-methylene phosphonates from this compound can be envisioned through olefination reactions. While not explicitly detailed for this specific compound in the provided context, the general strategy involves deprotonation of the phosphonate to form a stabilized carbanion, followed by reaction with an electrophile. For instance, a Horner-Wadsworth-Emmons (HWE) reaction with formaldehyde (B43269) would introduce the α-methylene group, leading to the formation of a vinylphosphonate.

α-Amino Phosphonates: α-Amino phosphonates are structural analogues of α-amino acids and are often prepared via the Kabachnik-Fields reaction. nih.govpsu.edu This is a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite. To synthesize α-amino phosphonates structurally related to this compound, 4-nitrobenzaldehyde is used as the carbonyl component.

For example, reacting 4-nitrobenzaldehyde, an aniline (B41778) derivative, and diethyl phosphite under various catalytic conditions (e.g., CeCl₃, NiCl₂, ZnCl₂·choline-chloride) produces the corresponding diethyl (aryl(4-nitrophenyl)methylamino)phosphonate derivatives in good to excellent yields. nih.gov Another route is the aza-Pudovik reaction, which is the addition of a dialkyl phosphite to a pre-formed imine. nih.gov The imine, generated from 4-nitrobenzaldehyde and an amine, reacts with the phosphite to give the target α-amino phosphonate. These methods provide a straightforward entry to a wide range of α-amino phosphonates with potential biological activities. psu.eduorganic-chemistry.org

| Reaction Type | Components | Catalyst/Conditions | Product Class | Yield | Reference |

| Kabachnik-Fields | 4-Nitrobenzaldehyde, Aniline, Diethyl phosphite | CeCl₃ or CeO₂, solvent-free | Diethyl α-(phenylamino)benzylphosphonates | 87-95% | nih.gov |

| Kabachnik-Fields | Benzaldehyde derivatives, Aromatic amines, Diethyl phosphite | ZnCl₂ · choline-chloride | Diethyl α-amino-benzylphosphonates | 70-96% | nih.gov |

| Aza-Pudovik | Pre-formed imine, Dialkyl phosphite | Tetramethylguanidine | α-Aminophosphonates | Good | nih.gov |

| Three-component | Aldehydes, Diethyl phosphite, Azides | Iodine, Iron, solvent-free | α-Aminophosphonates | Good | organic-chemistry.org |

Phosphacoumarins and Related Heterocyclic Systems

This compound is a valuable building block for synthesizing phosphorus-containing heterocyclic systems, notably phosphacoumarins. These compounds are phosphorus analogues of coumarins and have attracted interest for their chemical and biological properties. nih.gov

A direct route to a 3-aryl phosphacoumarin involves the Knoevenagel condensation of this compound with a substituted salicylaldehyde. rroij.com Specifically, the reaction of this compound with 4-(diethylamino)salicylaldehyde, followed by intramolecular cyclization, yields the corresponding 3-(4-nitrophenyl)phosphacoumarin. The initial condensation forms a stilbene-like intermediate which then undergoes cyclization to form the heterocyclic ring system. The nitro group on the resulting phosphacoumarin can be subsequently reduced, providing a handle for further functionalization. rroij.com This methodology offers an efficient entry into the phosphacoumarin scaffold, which can be further elaborated into more complex structures like spiro-phosphacoumarins through cycloaddition reactions. nih.gov

| Phosphonate | Aldehyde | Reaction Type | Product | Reference |

| This compound | 4-(diethylamino)salicylaldehyde | Knoevenagel condensation / Cyclization | 3-(4-Nitrophenyl)-7-(diethylamino)-2H-1,2-benzoxaphosphorine-2-oxide | rroij.com |

Stilbene (B7821643) and Bis-stilbene Analogues Utilizing this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, and this compound is an excellent substrate for creating stilbene structures. Stilbenes (1,2-diphenylethenes) are known for their diverse biological and material applications. nih.gov

In a typical HWE reaction, this compound is deprotonated with a base (e.g., sodium hydride, potassium tert-butoxide) to generate a highly nucleophilic phosphonate carbanion. This anion then reacts with an aldehyde, leading to the formation of a stilbene derivative with high (E)-stereoselectivity. By reacting this compound with various aromatic aldehydes, a wide range of 4-nitrostilbene (B156276) analogues can be synthesized. nih.govscispace.com

For example, reaction with 3,4-dialkoxybenzaldehydes produces 1,2-bis(alkoxy)-4-(4-nitrostyryl)benzenes in good yields. nih.govscispace.com These nitrostilbenes are valuable intermediates themselves; the nitro group can be readily reduced to an amino group using agents like indium or SnCl₂, providing access to 4-aminostilbene (B1224771) derivatives. nih.govscispace.com These amino-stilbenes can then be used in further synthetic steps, for example, to create light-emitting tris(N-salicylideneaniline) [TSANs] by condensation with triformylphloroglucinol. nih.govscispace.com The HWE methodology using this compound is a cornerstone in the synthesis of functionalized stilbenes for materials science and medicinal chemistry. nih.gov

| Phosphonate | Aldehyde | Base/Conditions | Product | Yield | Reference |

| This compound | 3,4-Dialkoxybenzaldehydes | - | 1,2-Bis(alkoxy)-4-(4-nitrostyryl)benzenes | 60-62% | nih.govscispace.com |

| This compound | 3,4,5-Trialkoxybenzaldehyde | - | 4-Amino-3',4',5'-trialkoxystilbene (after reduction) | 60-64% (2 steps) | nih.govscispace.com |

Analogues with Modified Benzyl Substituents and their Synthetic Pathways

Creating analogues of this compound with different substituents on the benzyl ring is crucial for structure-activity relationship studies and for fine-tuning the properties of the resulting materials. These analogues can be synthesized either by modifying the 4-nitro group of the parent compound or by starting from differently substituted benzyl precursors.

Modification of the Nitro Group: The 4-nitro group is a versatile functional handle. As mentioned previously, it can be readily reduced to a primary amine (4-aminobenzylphosphonate) using various reducing agents. nih.govscispace.com This amino group can then be transformed into a wide array of other functionalities. For example, it can be diazotized and subjected to Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups. It can also be acylated to form amides or undergo reductive amination.

Synthesis from Substituted Benzyl Halides: The most direct method to obtain a variety of benzylphosphonate analogues is through the Michaelis-Arbuzov reaction, starting from a range of substituted benzyl halides and triethyl phosphite. nih.govscispace.com This approach allows for the incorporation of a wide diversity of substituents at any position on the benzene (B151609) ring.

Alternatively, palladium-catalyzed cross-coupling reactions offer a modern and efficient route. For instance, diethyl (4-bromobenzyl)phosphonate can be synthesized and then used in Suzuki or other palladium-catalyzed coupling reactions to introduce new aryl or alkyl groups at the 4-position. nih.gov A protocol for the α,β-homodiarylation of vinyl esters has been developed to synthesize various substituted benzylphosphonate diethyl esters. nih.gov These methods provide robust and flexible pathways to a large library of analogues, which have been studied for properties such as antimicrobial activity. nih.gov

| Method | Precursor | Reagents | Product Class | Reference |

| Michaelis-Arbuzov Reaction | Substituted Benzyl Halides | Triethyl phosphite | Substituted Diethyl Benzylphosphonates | nih.govscispace.com |

| Reduction | This compound | Indium or SnCl₂ | Diethyl 4-aminobenzylphosphonate | nih.govscispace.com |

| Pd-catalyzed Coupling | Diethyl 4-bromobenzylphosphonate | Arylboronic acids (Suzuki) | Diethyl (biphenyl-4-ylmethyl)phosphonates | nih.gov |

Applications in Advanced Organic Synthesis

Diethyl 4-nitrobenzylphosphonate as a Building Block for Complex Molecules

The primary role of this compound in the synthesis of complex molecules is as a precursor to a stabilized phosphonate (B1237965) carbanion for the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for the formation of alkenes, offering significant advantages over the classical Wittig reaction. The carbanion generated from this compound is more nucleophilic than the corresponding Wittig ylide and the resulting water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.org

A key feature of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene (trans-isomer), which is often the more thermodynamically stable product. wikipedia.orgorganic-chemistry.org This stereocontrol is crucial in the total synthesis of natural products and other complex targets where precise three-dimensional arrangement of atoms is essential for biological activity. conicet.gov.arresearchgate.net

The reaction involves the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom using a base, followed by nucleophilic addition to an aldehyde or ketone. The resulting intermediate then collapses to form the alkene and a dialkylphosphate salt. wikipedia.org The presence of the electron-withdrawing nitro group on the phenyl ring enhances the acidity of the benzylic protons, facilitating carbanion formation under mild conditions.

The versatility of the HWE reaction with this compound allows for its application in the synthesis of a wide array of complex structures. It is frequently employed in the construction of conjugated systems, such as dienes and polyenes, by reacting with unsaturated carbonyl compounds. researchgate.netrsc.org Furthermore, the nitro group itself serves as a synthetic handle, as it can be readily reduced to an amine, diazotized, or otherwise transformed, providing a pathway to a diverse range of substituted aromatic compounds.

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

This compound is a key starting material for the synthesis of various pharmaceutical intermediates, most notably substituted stilbenes. Stilbenes are a class of compounds that possess a 1,2-diphenylethylene core and exhibit a wide range of biological activities. The HWE reaction provides a direct and stereoselective method to access the stilbene (B7821643) scaffold.

A prominent example is the synthesis of analogues of Combretastatin A-4, a natural stilbene isolated from the African bush willow Combretum caffrum. nih.govmdpi.com Combretastatin A-4 is a potent inhibitor of tubulin polymerization and shows significant anti-cancer and anti-angiogenic activity. However, its therapeutic potential is limited by the isomerization of the biologically active cis-stilbene (B147466) to the less active trans-isomer. By utilizing this compound and its derivatives in HWE reactions with substituted benzaldehydes, chemists can synthesize a variety of nitrostilbene analogues. nih.gov These analogues can then be further modified, for instance by reducing the nitro group, to explore structure-activity relationships and develop more stable and potent anti-cancer agents. soton.ac.uk

The nitro group in these synthetic stilbenes is not merely a precursor for other functional groups but can be a critical pharmacophore in its own right. Nitro-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects. nih.govnih.gov The strong electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. For example, nitrostilbene derivatives have been synthesized and evaluated as potential anti-influenza virus agents, demonstrating that the presence and position of the nitro group can significantly enhance antiviral efficacy. nih.gov

The general synthetic route to these biologically active molecules is outlined below:

| Reactant 1 | Reactant 2 (Aldehyde) | Base | Resulting Intermediate | Application |

| This compound | Substituted Benzaldehyde | NaH, KHMDS, etc. | (E)-Nitrostilbene derivative | Precursor for Combretastatin analogues, potential antiviral agents |

This strategic use of this compound allows for the systematic development of new lead compounds in drug discovery, leveraging the reliable HWE reaction to build the core stilbene structure and the versatile nitro group to modulate biological activity.

Development of Agrochemicals from this compound Derivatives

The structural motifs present in this compound—an organophosphate and a nitroaromatic group—are common in various agrochemicals. Organophosphorus compounds form a major class of insecticides, herbicides, and fungicides, primarily acting by inhibiting critical enzymes like acetylcholinesterase in insects. nih.govinchem.org Similarly, nitro-containing aromatic compounds have been developed and used as herbicides and fungicides. nih.gov

Derivatives of this compound hold potential for the development of new agrochemicals. The core structure can be systematically modified to optimize efficacy against specific pests or weeds while managing toxicity and environmental impact. The HWE reaction can be employed to synthesize a library of stilbene-like compounds with varying substituents on the aromatic rings. These derivatives can then be screened for herbicidal, insecticidal, or fungicidal activity.

For instance, the reduction of the nitro group to an amine furnishes an aminobenzylphosphonate. This amine can be further derivatized through reactions like acylation or diazotization to introduce a wide range of functional groups. This modular approach allows for the fine-tuning of the molecule's properties, such as its lipophilicity, which influences its uptake and transport within the target organism, and its binding affinity to the target site.

While specific commercial agrochemicals derived directly from this compound are not prominently documented in publicly available literature, the fundamental chemistry of the compound places it as a valuable starting point for research and development in this sector. The synthetic pathways established for pharmaceutical applications are directly transferable to the search for new and effective crop protection agents.

| Structural Feature | Relevance to Agrochemicals | Potential Synthetic Modification |

| Organophosphonate | Known insecticidal/herbicidal activity (enzyme inhibition) | Variation of the alkyl esters (e.g., diethyl to dimethyl) |

| Nitroaromatic Ring | Known herbicidal/fungicidal activity | Reduction to amine, subsequent derivatization |

| Benzylphosphonate Linker | Provides a stable core for building diverse structures | Introduction of substituents on the methylene (B1212753) bridge |

Contribution to Material Science through Novel Compound Synthesis

The utility of this compound extends beyond life sciences into the realm of material science. The synthesis of highly conjugated organic molecules is of significant interest for the development of novel materials with tailored electronic and optical properties. The HWE reaction using this phosphonate is an effective tool for creating the vinyl linkages that form the backbone of such conjugated systems.

Nitrostilbenes, readily synthesized from this compound, are key intermediates in this field. These molecules can serve as monomers for the synthesis of conjugated polymers. For example, polyazostilbenes, which have been investigated for their photophysical and electrochemical properties, can be prepared from nitrostilbene precursors. acs.org These materials have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the stilbene scaffold is a well-known photochrome, a molecule that can undergo reversible photoisomerization between two forms (cis and trans) upon irradiation with light of specific wavelengths. acs.org This property is the basis for applications in optical data storage, molecular switches, and photochromic lenses. The nitro group in nitrostilbenes can significantly influence the photochemical properties, such as the absorption wavelengths and the quantum yields of isomerization. acs.orgrsc.org The synthesis of various nitrostilbene derivatives allows for the fine-tuning of these properties for specific applications. Patents have been filed for photochromic compounds, including those with structures accessible from stilbene-like precursors, for their use in polymeric materials. google.com

The synthesis of these materials often follows a path where this compound is first reacted with an appropriate aldehyde to form a nitrostilbene derivative. This monomer can then be polymerized or incorporated into other molecular architectures to create the final material.

| Material Class | Synthetic Intermediate | Key Property | Potential Application |

| Conjugated Polymers | Nitrostilbene derivatives | Electrical conductivity, luminescence | Organic electronics (OLEDs, OPVs) |

| Photochromic Materials | Nitrostilbene derivatives | Reversible photoisomerization | Molecular switches, optical data storage |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Understanding Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to understand the reactivity of molecules by calculating various electronic properties and descriptors.

Detailed research findings from DFT studies on phosphonates reveal that reactivity is closely linked to the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For instance, in studies of related diethyl phosphonate (B1237965) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these key electronic parameters. researchgate.net The analysis of global reactivity descriptors derived from these energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), allows for a quantitative comparison of the reactivity of different compounds. While specific DFT studies focusing solely on the reactivity of Diethyl 4-nitrobenzylphosphonate are not extensively detailed in the literature, the principles from studies on analogous compounds can be applied. The nitro group, being strongly electron-withdrawing, is expected to lower the HOMO and LUMO energy levels and significantly influence the molecule's electrophilic character.

Table 1: Illustrative Global Reactivity Descriptors Calculated for a Phosphonate Compound using DFT This table presents example data for a related phosphonate compound to illustrate the outputs of DFT calculations, as detailed in studies on similar molecular structures. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.9012 |

| ELUMO | -2.6966 |

| Energy Gap (ΔE) | 4.2046 |

| Ionization Potential (I) | 6.9012 |

| Electron Affinity (A) | 2.6966 |

| Hardness (η) | 2.1023 |

| Softness (S) | 0.2378 |

| Electronegativity (χ) | 4.7989 |

Molecular Dynamics (MD) Simulations in Complex Formation

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the time evolution of a system, providing detailed insights into dynamic processes such as complex formation and conformational changes.

MD simulations have been instrumental in studying the noncovalent interactions involved in the formation of complexes between this compound and functional monomers used in molecularly imprinted polymers (MIPs). acs.org MIPs are polymers synthesized in the presence of a template molecule, creating cavities with a high affinity and selectivity for that template. This compound has been used as a template analogue for organophosphate pesticides in the development of such selective sensors. mipdatabase.commipdatabase.com

In these studies, MD simulations, often performed in an explicit solvent, help to visualize the dynamic interactions between the template and functional monomers (e.g., 4-vinylpyridine) before the polymerization process. acs.org These simulations corroborate experimental data from techniques like NMR and IR spectroscopy, confirming the nature and stability of the prepolymerization complexes. acs.org By simulating the system over time, researchers can understand the role of specific interactions, such as hydrogen bonds and hydrophobic interactions, in the formation of the recognition sites within the polymer. acs.org

Studies on Hydrogen Bonding and Intermolecular Interactions

The study of hydrogen bonding and other intermolecular interactions is crucial for understanding how this compound interacts with other molecules, such as solvents, receptors, or the functional monomers mentioned above. Computational methods provide a detailed picture of these noncovalent forces.

Computed property data for this compound indicates it has five hydrogen bond acceptor sites (the phosphoryl oxygen and the oxygens of the nitro and ethoxy groups) but no hydrogen bond donors. This structural feature dictates its interaction patterns, primarily acting as a hydrogen bond acceptor.

Theoretical techniques like Natural Bond Orbital (NBO) analysis are used to investigate hydrogen bonding interactions and charge delocalization within molecular systems. researchgate.net For phosphonates, NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, including those that characterize hydrogen bonds. While specific NBO studies on this compound are not prominent, research on similar molecules shows that intramolecular C-H···O interactions can also play a role in stabilizing molecular conformations. csic.es In the context of the MD simulations of complex formation, the intermolecular hydrogen bonds between the phosphoryl oxygen of this compound and hydrogen bond donors on other molecules are critical for the stability and selectivity of the resulting complex. acs.org

Elucidation of Reaction Mechanisms through Theoretical Modeling

Theoretical modeling is a powerful approach to elucidate the detailed mechanisms of chemical reactions, including identifying transition states, intermediates, and the corresponding energy barriers. This provides a step-by-step understanding of how reactants are converted into products.

For phosphonates like this compound, a key reaction is the Horner-Wadsworth-Emmons (HWE) reaction, where the phosphonate carbanion reacts with an aldehyde or ketone to form an alkene. Computational studies, typically using DFT, can map out the potential energy surface for this reaction. This involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: Plotting the reaction pathway to ensure that a located transition state correctly connects the intended reactants and products.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for diethyl 4-nitrobenzylphosphonate, and how can purity be ensured?

- Methodology : The compound is synthesized via nucleophilic substitution of 4-nitrobenzyl chloride with triethyl phosphite. A modified protocol involves heating the mixture at 140°C for 6 hours under inert conditions . Purification steps include recrystallization or column chromatography to isolate the product from unreacted triethyl phosphite and byproducts. Purity is confirmed using P NMR to verify the absence of unreacted phosphite (δ ≈ 0–5 ppm) and H/C NMR to confirm substitution at the benzyl position .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : P NMR is critical for confirming the phosphonate structure (δ ≈ 20–30 ppm). H NMR identifies the nitrobenzyl group (aromatic protons at δ ≈ 7.5–8.5 ppm) and ethyl ester protons (δ ≈ 1.2–4.2 ppm) .

- FTIR : Peaks at 1520–1350 cm (asymmetric NO stretch) and 1250–1160 cm (P=O stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion [M+H] at m/z ≈ 289.1 .

Q. How is this compound applied in molecular imprinting studies?

- Methodology : The compound serves as a template for synthesizing molecularly imprinted polymers (MIPs) targeting organophosphate analogs. Non-covalent interactions (e.g., hydrogen bonding with nitro groups) are optimized during polymerization. MIPs are evaluated via binding assays using UV-Vis or HPLC to quantify template retention .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic activity data for phosphotriesterase (PTE) with this compound?

- Methodology : Discrepancies in catalytic efficiency () may arise from enzyme source (e.g., Pseudomonas diminuta vs. engineered variants) or assay conditions (pH, metal cofactors). Validate results using:

- Kinetic Assays : Monitor paraoxon hydrolysis inhibition via UV-Vis (400 nm, 4-nitrophenol release).

- X-ray Crystallography : Resolve enzyme-substrate binding modes (e.g., phosphoryl oxygen-Zn distance ≈ 3.5 Å in PTE active site) .

- Computational Docking : Compare binding energies of nitrobenzyl vs. methylbenzyl analogs .

Q. How does this compound interact with the binuclear metal center of phosphotriesterase?

- Mechanistic Insight : The phosphoryl oxygen coordinates with the solvent-exposed Zn ion (tetrahedral geometry), while the nitrobenzyl group occupies a hydrophobic pocket. The bridging hydroxide acts as a nucleophile during hydrolysis. Mutagenesis studies (e.g., His230Ala) disrupt metal coordination and reduce activity .

Q. What computational approaches model the compound’s interactions with enzymes or receptors?

- Methodology :

- DFT Calculations : Optimize geometry and electrostatic potential maps to predict binding sites.

- MD Simulations : Simulate ligand-enzyme dynamics (e.g., binding to acetylcholinesterase) over 100+ ns trajectories.

- QSAR : Correlate substituent effects (e.g., nitro vs. methoxy groups) with inhibitory potency .

Q. How can researchers address stability challenges during long-term storage of this compound?

- Best Practices :

- Storage : Protect from light and moisture in sealed amber vials at –20°C.

- Stability Monitoring : Use periodic P NMR to detect hydrolysis (appearance of phosphoric acid peaks).

- Additives : Include desiccants (e.g., molecular sieves) to minimize ester degradation .

Key Considerations for Researchers

- Synthetic Reproducibility : Optimize reaction stoichiometry (1:1.1 molar ratio of 4-nitrobenzyl chloride to triethyl phosphite) to minimize byproducts .

- Safety : Avoid inhalation/contact; use fume hoods and PPE (nitro compounds are potential irritants) .

- Data Validation : Cross-reference crystallographic (PDB: 1PSC) and kinetic data to reconcile mechanistic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。